Pelargonidin is predominantly derived from various fruits and flowers. It is notably abundant in strawberries (Fragaria × ananassa) and is also found in other berries and ornamental plants. The biosynthesis of pelargonidin occurs through the phenylpropanoid pathway, where it is synthesized from phenylalanine via a series of enzymatic reactions involving chalcone synthase, chalcone isomerase, and various glycosyltransferases.
Pelargonidin falls under the category of flavonoids, specifically classified as an anthocyanidin. Its chemical structure can be described as 2-(4-hydroxyphenyl)-3,5-dihydroxy-7-methoxy-2H-chromen-4-one. As an anthocyanin, it exhibits strong antioxidant properties and has been studied for its potential health benefits.
Pelargonidin can be synthesized through various methods including:
The synthesis of pelargonidin often employs techniques like high-performance liquid chromatography (HPLC) for purification and characterization. For example, a study detailed the extraction process where pelargonidin was isolated from strawberry powder using macroporous resin followed by HPLC for purity analysis .
Pelargonidin has a molecular formula of C15H11O5 and a molar mass of 287.25 g/mol. The structure consists of a flavylium ion with hydroxyl groups at specific positions that contribute to its color properties.
Pelargonidin can undergo several chemical reactions:
These reactions are significant for modifying its properties for various applications.
Pelargonidin exhibits its biological effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The mechanism involves:
Research indicates that pelargonidin-3-O-glucoside significantly inhibits reactive oxygen species (ROS) generation in cellular models exposed to oxidative stress .
Relevant data indicate that pelargonidin's antioxidant capacity is significantly higher than that of many other common antioxidants .
Pelargonidin has several scientific uses:
Pelargonidin (3,5,7,4′-tetrahydroxyflavylium) is an anthocyanidin with the molecular formula C₁₅H₁₁O₅⁺, characterized by a flavylium cation backbone. This structure comprises three aromatic rings (A, B, C), where the A and C rings form a benzopyrylium core, and the B ring is attached at the C2 position. Unlike cyanidin or delphinidin, pelargonidin’s B ring features a single hydroxyl group at the 4′ position, contributing to its distinctive orange-red hue. The absence of additional B-ring hydroxyl groups reduces its polarity compared to other anthocyanidins. The aglycone exhibits a λmax of 520 nm in acidic conditions, shifting with pH changes due to structural transformations between flavylium cation (red), quinoidal base (purple), and chalcone forms (colorless) [3] [8].
Table 1: Key Molecular Properties of Pelargonidin Aglycone
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁O₅⁺ |
Molecular Weight | 271.24 g/mol |
λmax (acidic) | 520 nm |
B-Ring Substitution | 4′-hydroxyl |
pKa (hydration) | ~3.0 (flavylium ↔ hemiketal) |
Glycosylation significantly alters pelargonidin’s solubility, stability, and color properties. The most common glycoside is pelargonidin-3-O-glucoside (callistephin), where glucose attaches at the C3 position of the C ring. This glycosylation shifts λmax to 516 nm and reduces antioxidant capacity due to steric hindrance of the reactive 3-OH group [6] [8]. In purple carrots (Daucus carota), UDP-galactose:cyanidin galactosyltransferase (DcUCGalT1) also galactosylates pelargonidin, forming pelargonidin-3-O-galactoside with high catalytic efficiency (Km = 40.97 μM) [7]. Acylated derivatives, such as those in Ipomoea purpurea flowers, incorporate aromatic acids (e.g., sinapic, ferulic) esterified to glycosyl residues. This acylation enhances stability through intramolecular stacking and steric protection [3] [8].
Table 2: Glycosyltransferase Kinetics for Pelargonidin Derivatives
Substrate | Glycosyl Donor | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) |
---|---|---|---|
Pelargonidin | UDP-galactose | 40.97 ± 3.78 | 1.32 ± 0.10 |
Cyanidin | UDP-galactose | 65.57 ± 5.14 | 11.17 ± 0.30 |
Peonidin | UDP-galactose | 140.34 ± 14.63 | 7.23 ± 0.62 |
Density functional theory (DFT) studies reveal pelargonidin’s electron-donating capacity via frontier molecular orbital (FMO) analysis. The highest occupied molecular orbital (HOMO) is localized on the B ring, indicating it as the primary site for radical scavenging. The energy gap (ΔE) between HOMO and lowest unoccupied molecular orbital (LUMO) is 1.85 eV for pelargonidin and 1.91 eV for pelargonidin-3-O-glucoside. Smaller ΔE values correlate with higher reactivity, confirming pelargonidin’s superior electron-donating ability versus its glucoside [6]. Molecular descriptors support this:
Pelargonidin’s stability is highly dependent on environmental conditions:
Table 3: Degradation Kinetics of Pelargonidin-3-O-glucoside Under Stressors
Stressor | Condition | Free P3G Degradation | Encapsulated P3G Degradation |
---|---|---|---|
UV Light | 24 hours | 80% | 20% |
Temperature | 80°C, 4 hours | 70% | 15% |
H2O2 | 10 mM, 12 hours | 95% | <3% |
pH 7.0 (aqueous) | 24 hours, 25°C | 100% | 40% |
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